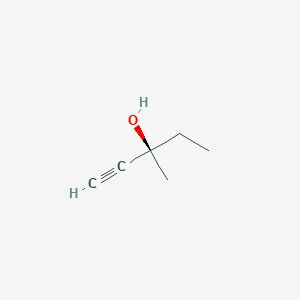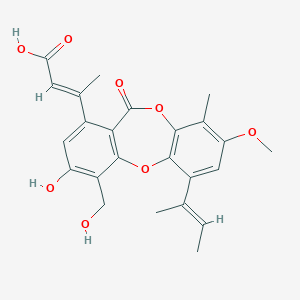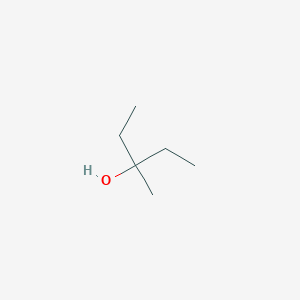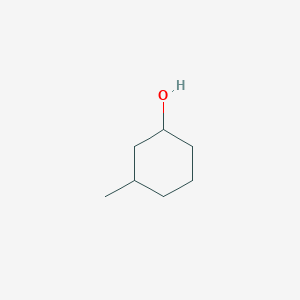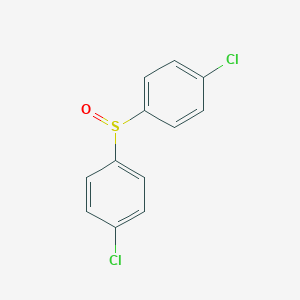
4-Chlorophenyl sulfoxide
描述
4-Chlorophenyl sulfoxide is an organic compound with the molecular formula C12H8Cl2OS. It is characterized by the presence of a sulfoxide group attached to a chlorinated phenyl ring. This compound is known for its applications in various fields, including organic synthesis and material science.
作用机制
Result of Action
The molecular and cellular effects of 4-Chlorophenyl sulfoxide’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how such factors impact this compound is currently lacking . Potential factors of interest could include pH, temperature, and the presence of other interacting molecules.
生化分析
Biochemical Properties
It has been suggested that this compound might interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions could potentially influence various biochemical reactions.
Cellular Effects
It has been suggested that this compound might have protective effects against oxidative stress in certain cell types . Specifically, it was found that treatment with a similar compound protected SH-SY5Y cells against hydrogen peroxide-induced oxidative stress .
Molecular Mechanism
It has been suggested that this compound might interact with enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . These interactions could potentially influence the activity of these enzymes and lead to changes in gene expression.
Temporal Effects in Laboratory Settings
It has been suggested that this compound might have protective effects against oxidative stress in certain cell types
Metabolic Pathways
It has been suggested that this compound might interact with enzymes involved in glutathione metabolism
准备方法
Synthetic Routes and Reaction Conditions: 4-Chlorophenyl sulfoxide can be synthesized through several methods. One common approach involves the oxidation of 4-chlorophenyl sulfide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid. The reaction typically occurs under mild conditions, yielding the desired sulfoxide product.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include the use of catalysts to enhance the reaction rate and selectivity.
化学反应分析
Types of Reactions: 4-Chlorophenyl sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of 4-chlorophenyl sulfone.
Reduction: Reduction reactions can convert the sulfoxide back to the corresponding sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products:
Oxidation: 4-Chlorophenyl sulfone.
Reduction: 4-Chlorophenyl sulfide.
Substitution: Various substituted phenyl sulfoxides.
科学研究应用
4-Chlorophenyl sulfoxide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of advanced materials, including polymers and composites.
相似化合物的比较
4-Chlorophenyl sulfoxide can be compared with other similar compounds, such as:
4-Chlorophenyl sulfide: The precursor to the sulfoxide, differing by the oxidation state of the sulfur atom.
4-Chlorophenyl sulfone: The fully oxidized form of the sulfoxide, with different chemical properties and reactivity.
Phenyl sulfoxide: Lacks the chlorine substituent, resulting in different reactivity and applications.
Uniqueness: this compound is unique due to the presence of both the sulfoxide group and the chlorine substituent, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound in various synthetic and research applications.
属性
IUPAC Name |
1-chloro-4-(4-chlorophenyl)sulfinylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGYFISADIZFEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7022205 | |
| Record name | 4-Chlorophenyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3085-42-5 | |
| Record name | 1,1′-Sulfinylbis[4-chlorobenzene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3085-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfoxide, bis(p-chlorophenyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003085425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorophenyl) sulfoxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406205 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chlorophenyl sulfoxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7022205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(p-chlorophenyl)sulphoxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chlorophenyl sulfoxide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J573M24A77 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-chlorophenyl sulfoxide in modifying reduced graphene oxide?
A1: this compound acts as a modifier for reduced graphene oxide (rGO) aerogels. [, ]. Research indicates that it plays a crucial role in the self-assembly process during the synthesis of the this compound modified rGO (4CS-rGO) composite under basic reduction-oxidation conditions []. This modification significantly influences the adsorption properties of the resulting aerogel.
Q2: How does the 4CS-rGO composite interact with metal ions like Pd(II) and Pt(IV)?
A2: The 4CS-rGO composite exhibits interesting adsorption behaviors towards both palladium(II) (Pd(II)) and platinum(IV) (Pt(IV)) ions []. The adsorption of Pd(II) is strongly influenced by pH, with higher pH values leading to increased adsorption efficiency, likely due to electrostatic interactions. The maximum adsorption efficiency for Pd(II) was observed at pH 12 [].
Q3: What insights do dielectric studies provide about the molecular behavior of this compound?
A3: Dielectric absorption studies of this compound incorporated into a polystyrene matrix reveal information about its molecular relaxation processes []. The enthalpy of activation for molecular relaxation of this compound is relatively high (around 60-78 kJ mol−1), suggesting that significant energy is required for the molecule to reorient itself within the matrix []. This information can be useful for understanding its behavior in various materials and applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


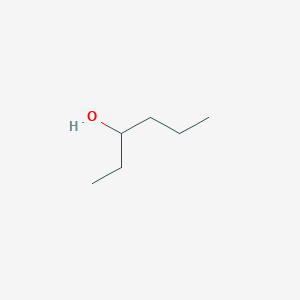
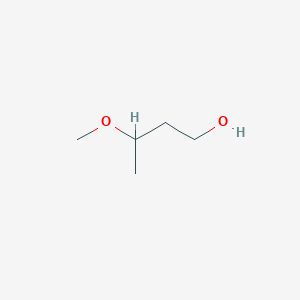
![[(2R,3S,4R,5S)-5-[(2R,3R,4R,5R)-2-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B165607.png)
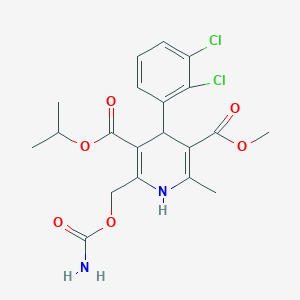

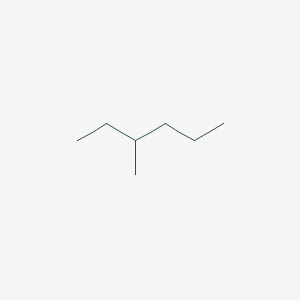
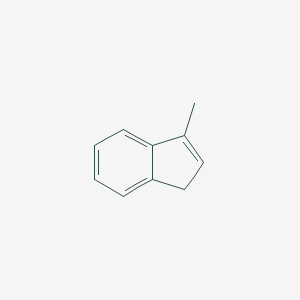
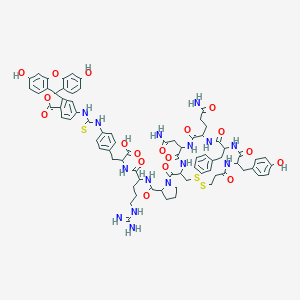

![Methyl (1R,5S)-7-hydroxy-9-(2-methoxy-2-oxoethyl)-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B165627.png)
